Cas no 343271-89-6 (1-(3-pyridinyl)-1-pentanamine)

1-(3-Pyridinyl)-1-pentanamine is a pyridine derivative featuring a pentylamine substituent at the 3-position of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for potential applications as a building block in the synthesis of bioactive molecules. The pyridine moiety offers electron-rich aromaticity, while the pentylamine chain provides flexibility for further functionalization. Its balanced lipophilicity and basicity make it suitable for studies involving receptor binding or catalysis. The compound is typically handled under controlled conditions due to its reactive amine group, requiring appropriate storage and handling protocols to ensure stability.
1-(3-pyridinyl)-1-pentanamine structure
1-(3-pyridinyl)-1-pentanamine structure
Product Name:1-(3-pyridinyl)-1-pentanamine
CAS No:343271-89-6
MF:C10H16N2
MW:164.247442245483
MDL:MFCD09864470
CID:1087223
PubChem ID:12559030
Update Time:2025-05-19

1-(3-pyridinyl)-1-pentanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(Pyridin-3-yl)pentan-1-amine
    • 1-(3-pyridinyl)-1-pentanamine(SALTDATA: FREE)
    • 1-pyridin-3-ylpentan-1-amine
    • 1-(3-PYRIDINYL)-1-PENTANAMINE
    • AG-F-16794
    • Ambcb4026602
    • CTK4H2145
    • MolPort-013-892-087
    • DTXSID30502522
    • MFCD09864470
    • N11978
    • SCHEMBL14786230
    • 343271-89-6
    • BS-37839
    • AKOS011893550
    • 1-(3-pyridinyl)-1-pentanamine
    • MDL: MFCD09864470
    • Inchi: 1S/C10H16N2/c1-2-3-6-10(11)9-5-4-7-12-8-9/h4-5,7-8,10H,2-3,6,11H2,1H3
    • InChI Key: FPBYBHDBWKITIQ-UHFFFAOYSA-N
    • SMILES: NC(C1C=NC=CC=1)CCCC

Computed Properties

  • Exact Mass: 164.13100
  • Monoisotopic Mass: 164.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 272.6±15.0 °C at 760 mmHg
  • Flash Point: 139.3±7.4 °C
  • PSA: 38.91000
  • LogP: 2.97190
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-(3-pyridinyl)-1-pentanamine Security Information

1-(3-pyridinyl)-1-pentanamine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(3-pyridinyl)-1-pentanamine Suppliers

Amadis Chemical Company Limited
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(CAS:343271-89-6)1-(3-pyridinyl)-1-pentanamine
Order Number:A1155825
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:30
Price ($):159.0/336.0
Email:sales@amadischem.com

1-(3-pyridinyl)-1-pentanamine Related Literature

Additional information on 1-(3-pyridinyl)-1-pentanamine

Introduction to 1-(3-pyridinyl)-1-pentanamine (CAS No. 343271-89-6)

1-(3-pyridinyl)-1-pentanamine, identified by its Chemical Abstracts Service (CAS) number 343271-89-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This amine derivative, featuring a pyridine moiety linked to a pentyl chain, has garnered attention due to its versatile structural properties and potential applications in drug development. The compound’s unique combination of a nitrogen-containing heterocycle and an aliphatic side chain makes it a promising candidate for various biochemical interactions, particularly in the design of novel therapeutic agents.

The pyridine ring in 1-(3-pyridinyl)-1-pentanamine serves as a key pharmacophore, enabling interactions with biological targets such as enzymes and receptors. Pyridine derivatives are widely recognized for their role in medicinal chemistry, owing to their ability to modulate physiological processes. The presence of the pentyl group extends the compound’s solubility and metabolic stability, making it an attractive scaffold for further derivatization. Such structural features are particularly relevant in the context of developing small-molecule inhibitors or agonists for therapeutic purposes.

Recent advancements in drug discovery have highlighted the importance of 1-(3-pyridinyl)-1-pentanamine as a building block for synthesizing bioactive molecules. Researchers have leveraged its framework to explore novel pharmacological pathways, particularly in the treatment of neurological disorders and inflammatory conditions. The compound’s ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors has been a focal point of investigation. For instance, studies have demonstrated its potential in modulating neurotransmitter systems, which could lead to the development of new treatments for conditions such as depression and epilepsy.

In addition to its neuropharmacological applications, 1-(3-pyridinyl)-1-pentanamine has shown promise in anti-inflammatory research. The pyridine moiety can engage with various inflammatory pathways, including those involving cytokine production and immune cell signaling. Preliminary studies have indicated that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting key enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Such mechanisms are crucial in mitigating chronic inflammation, which is associated with numerous diseases ranging from arthritis to metabolic syndrome.

The synthesis of 1-(3-pyridinyl)-1-pentanamine involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution reactions or reductive amination techniques, where the pyridine group is introduced followed by functionalization of the pentyl chain. Advances in synthetic methodologies have enabled higher yields and purities, facilitating more extensive pharmacological testing. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the compound’s structure and confirm its identity.

From a computational chemistry perspective, 1-(3-pyridinyl)-1-pentanamine has been subjected to molecular docking studies to predict its binding affinity with biological targets. These simulations help researchers understand how the compound interacts with proteins and nucleic acids at an atomic level. By identifying key interaction points, scientists can optimize the molecule’s design to enhance its potency and selectivity. Such computational approaches are integral to modern drug discovery pipelines, allowing for rapid screening of large libraries of compounds.

The pharmacokinetic profile of 1-(3-pyridinyl)-1-pentanamine is another critical aspect that influences its therapeutic potential. Studies have examined its absorption, distribution, metabolism, and excretion (ADME) properties to assess its bioavailability and duration of action. Factors such as lipophilicity and metabolic stability play a significant role in determining how effectively the compound reaches its target site within the body. Optimizing these parameters can lead to improved drug candidates with fewer side effects and better patient outcomes.

Future directions in research on 1-(3-pyridinyl)-1-pentanamine include exploring its role in cancer therapy. The pyridine ring’s ability to form hydrogen bonds and coordinate with metal ions makes it a candidate for metallodrug development. By incorporating metal complexes into derivatives of this compound, researchers aim to create agents that can selectively target tumor cells while minimizing toxicity to healthy tissues. Such efforts align with global trends toward targeted therapies that offer personalized medicine solutions.

In conclusion, 1-(3-pyridinyl)-1-pentanamine (CAS No. 343271-89-6) represents a valuable asset in pharmaceutical research due to its structural versatility and potential biological activities. Its applications span across neurological disorders, inflammation, and even oncology, underscoring its broad utility as a chemical scaffold. As synthetic methods improve and computational tools become more sophisticated, the exploration of this compound will undoubtedly continue to yield novel insights into disease mechanisms and therapeutic strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:343271-89-6)1-(3-pyridinyl)-1-pentanamine
A1155825
Purity:99%/99%
Quantity:10g/25g
Price ($):159.0/336.0
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